N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the thienopyrimidine core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate amines under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential biological activities, such as antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound's unique properties also make it useful in industrial applications, such as in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Thienopyrimidine derivatives
Azetidine derivatives
Cyclobutanecarboxamide derivatives
Uniqueness: N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Compared to other thienopyrimidine derivatives, its azetidine and cyclobutanecarboxamide moieties provide additional functionality and potential for diverse applications.
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(9-2-1-3-9)17-10-6-18(7-10)13-12-11(4-5-20-12)15-8-16-13/h4-5,8-10H,1-3,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNWGFZLPLVQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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